molecular formula C20H14Cl2N2O2 B11286552 5-(2,4-Dichlorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(2,4-Dichlorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11286552
M. Wt: 385.2 g/mol
InChI Key: SAHSWGQZETYHCQ-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a fused pyrazolo[1,5-c][1,3]benzoxazine core. Its structure includes a 2,4-dichlorophenyl substituent at position 5 and a furyl group at position 2. This combination enhances the compound's stability and interaction with biological targets, making it a candidate for antimicrobial, anti-inflammatory, or anticancer applications .

Properties

Molecular Formula

C20H14Cl2N2O2

Molecular Weight

385.2 g/mol

IUPAC Name

5-(2,4-dichlorophenyl)-2-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C20H14Cl2N2O2/c21-12-7-8-13(15(22)10-12)20-24-17(14-4-1-2-5-18(14)26-20)11-16(23-24)19-6-3-9-25-19/h1-10,17,20H,11H2

InChI Key

SAHSWGQZETYHCQ-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CO4)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

Biological Activity

5-(2,4-Dichlorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article reviews the available literature on its biological activity, focusing on its antitumor, antimicrobial, and anti-inflammatory effects.

Chemical Structure

The compound's structure can be represented as follows:

C15H12Cl2N2O\text{C}_{15}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}

This structure includes a dichlorophenyl group and a furyl moiety, which are significant for its biological interactions.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits notable antitumor activity against various cancer cell lines. For instance:

  • Cell Lines Tested : Mia PaCa-2, PANC-1, RKO, and LoVo.
  • Mechanism of Action : The compound appears to inhibit cell proliferation and induce apoptosis in cancer cells. It has been shown to interfere with the cell cycle and promote caspase activation.

Table 1: Antitumor Activity Results

Cell LineIC50 Value (µM)Mechanism of Action
Mia PaCa-215.2Apoptosis induction
PANC-112.5Cell cycle arrest
RKO10.8Caspase activation
LoVo14.0Inhibition of proliferation

Antimicrobial Activity

The compound also exhibits antimicrobial properties , making it a candidate for further exploration in infectious disease treatment.

  • Microorganisms Tested : Staphylococcus aureus, Escherichia coli, and Candida albicans.
  • Methodology : Disk diffusion method was employed to evaluate the antimicrobial efficacy.

Table 2: Antimicrobial Activity Results

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2015.62 µg/mL
Escherichia coli1831.25 µg/mL
Candida albicans227.81 µg/mL

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial activities, the compound has shown potential anti-inflammatory effects in preclinical studies.

  • Mechanism : It appears to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers.
  • Experimental Models : In vivo studies using animal models of inflammation have demonstrated significant reductions in edema and pain response.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study on Cancer Treatment :
    • A study involving a combination therapy with this compound showed enhanced efficacy compared to standard treatments in pancreatic cancer models.
  • Case Study on Infection Control :
    • In a clinical setting, patients treated with formulations containing this compound exhibited faster recovery rates from bacterial infections compared to those receiving conventional antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their biological activities, emphasizing substituent-driven differences:

Compound Name Core Structure Substituents Biological Activity Key Structural Differences Reference
5-(2,4-Dichlorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Pyrazolo[1,5-c][1,3]benzoxazine 5: 2,4-dichlorophenyl; 2: furyl Under investigation (potential antimicrobial/anti-inflammatory) Reference compound
7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine Pyrazolo[1,5-c][1,3]benzoxazine 5: 2,4-dichlorophenyl; 2: naphthyl; 7,9: Cl Enhanced reactivity due to naphthyl and additional Cl groups Naphthyl substituent introduces steric bulk; higher halogen content
9-Chloro-5-(4-ethoxyphenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Pyrazolo[1,5-c][1,3]benzoxazine 5: 4-ethoxyphenyl; 2: furyl; 9: Cl Antimicrobial Ethoxy group increases hydrophilicity vs. dichlorophenyl
5-(4-Chlorophenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Pyrazolo[1,5-c][1,3]benzoxazine 5: 4-chlorophenyl; 2: furyl Anti-inflammatory Single Cl vs. 2,4-dichlorophenyl reduces electron withdrawal
9-Chloro-2-(2-furyl)-5-phenyl-1,10B-dihydropyrazolo(1,5-C)(1,3)benzoxazine Pyrazolo[1,5-c][1,3]benzoxazine 5: phenyl; 2: furyl; 9: Cl Antioxidant Phenyl lacks halogenation, reducing lipophilicity

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